molecular formula C5H9F5N2 B2701513 3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine CAS No. 2126160-34-5

3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine

Cat. No.: B2701513
CAS No.: 2126160-34-5
M. Wt: 192.133
InChI Key: GJCREPPCZDWPBY-UHFFFAOYSA-N
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Description

3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine is an organic compound characterized by the presence of five fluorine atoms and a diamine group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3,4,4,4-pentafluorobutan-2-one and methylamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained with high purity and yield.

    Catalysts and Solvents: Catalysts such as palladium or platinum may be used to facilitate the reaction, and solvents like ethanol or methanol are often employed to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize efficiency and minimize by-products. The process may include:

    Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, enhancing the overall efficiency of the synthesis.

    Purification Steps: After the reaction, the product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution Reagents: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction could produce simpler amines.

Scientific Research Applications

3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The diamine group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,4-Pentafluorobutane-1,2-diamine: Lacks the methyl group, resulting in different reactivity and applications.

    3,3,4,4,4-Pentafluoro-N-methylbutane-1,2-diamine: Similar structure but with variations in the position of the methyl group.

    3,3,4,4,4-Pentafluoro-N2-ethylbutane-1,2-diamine: Contains an ethyl group instead of a methyl group, affecting its chemical properties.

Uniqueness

3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine is unique due to its specific arrangement of fluorine atoms and the presence of a methyl group, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3,3,4,4,4-pentafluoro-2-N-methylbutane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F5N2/c1-12-3(2-11)4(6,7)5(8,9)10/h3,12H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCREPPCZDWPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F5N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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